prop-2-en-1-yl N-[(prop-2-en-1-yloxy)carbonyl]carbamate
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Overview
Description
Prop-2-en-1-yl N-[(prop-2-en-1-yloxy)carbonyl]carbamate is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both allyl and carbamate functional groups. The presence of these groups allows the compound to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl N-[(prop-2-en-1-yloxy)carbonyl]carbamate typically involves the reaction of prop-2-en-1-ol with an isocyanate derivative. The reaction is usually carried out under mild conditions, with the use of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by column chromatography to obtain a pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl N-[(prop-2-en-1-yloxy)carbonyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, aldehydes
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Prop-2-en-1-yl N-[(prop-2-en-1-yloxy)carbonyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential as a prodrug, where the carbamate group can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl N-[(prop-2-en-1-yloxy)carbonyl]carbamate involves the interaction of its functional groups with various molecular targets. The carbamate group can undergo hydrolysis to release carbon dioxide and an amine, which can then interact with biological targets such as enzymes and receptors. The allyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-en-1-yl carbamate
- Prop-2-en-1-yl N-[(prop-2-en-1-yloxy)carbonyl]glycine
- Prop-2-en-1-yl N-[(prop-2-en-1-yloxy)carbonyl]acetamide
Uniqueness
Prop-2-en-1-yl N-[(prop-2-en-1-yloxy)carbonyl]carbamate is unique due to the presence of both allyl and carbamate functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
prop-2-enyl N-prop-2-enoxycarbonylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-3-5-12-7(10)9-8(11)13-6-4-2/h3-4H,1-2,5-6H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYANLXRJYRTZRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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